molecular formula C5H4BF2NO2 B1302938 2,6-Difluoropyridine-3-boronic acid CAS No. 136466-94-9

2,6-Difluoropyridine-3-boronic acid

Cat. No. B1302938
CAS RN: 136466-94-9
M. Wt: 158.9 g/mol
InChI Key: LCCZTROJRJFXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoropyridine-3-boronic acid is a chemical compound with the CAS Number: 136466-94-9 . It has a molecular weight of 158.9 and its IUPAC name is 2,6-difluoro-3-pyridinylboronic acid .


Synthesis Analysis

The synthesis of 2,6-Difluoropyridine-3-boronic acid involves several steps. One method involves the addition of n-butyllithium to diisopropylamine in THF at -10°. The mixture is then cooled to -60° to -70° and 2,6-difluoropyridine is added. The mixture is stirred for a further 15 minutes and trimethylborate is added at -60°.


Molecular Structure Analysis

The molecular structure of 2,6-Difluoropyridine-3-boronic acid can be represented by the SMILES string O.OB(O)c1ccc(F)nc1F . The InChI key for this compound is UROAWUNJFURWIY-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 2,6-Difluoropyridine-3-boronic acid are complex. It was proposed that under basic conditions, the compound undergoes heterolytic C 2 -H bond cleavage to form a carbene, which in turn eliminates F ¯ to give a cation .


Physical And Chemical Properties Analysis

2,6-Difluoropyridine-3-boronic acid is a solid at room temperature . It has a molecular weight of 176.91 .

Scientific Research Applications

Chemical Synthesis

“2,6-Difluoropyridine-3-boronic acid” is often used as a building block in chemical synthesis . It’s a unique compound that can be used to create a variety of other chemicals, which can then be used in a wide range of applications.

Sensing Applications

Boronic acids, such as “2,6-Difluoropyridine-3-boronic acid”, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases like fluoride or cyanide anions, leading to their utility in various sensing applications .

Homogeneous Assays

The compound can be used in homogeneous assays, a type of biochemical test that measures the presence or concentration of a substance in a solution .

Heterogeneous Detection

“2,6-Difluoropyridine-3-boronic acid” can also be used in heterogeneous detection, a method of detecting a substance in a mixture of different substances .

Biological Labelling

The interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be used to track or identify specific biological molecules.

Protein Manipulation and Modification

Boronic acids can interact with proteins, allowing for their manipulation and modification . This can be useful in a variety of research and medical applications.

Separation Technologies

Boronic acids can also be used in separation technologies . They can help to separate specific molecules from a mixture, which can be useful in both research and industrial applications.

Development of Therapeutics

Finally, the key interaction of boronic acids with diols allows for their use in the development of therapeutics . This can lead to the creation of new drugs and treatments for a variety of medical conditions.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral .

properties

IUPAC Name

(2,6-difluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCZTROJRJFXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376387
Record name 2,6-Difluoropyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136466-94-9
Record name 2,6-Difluoropyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-3-pyridineboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

0.6 m of n-butyllithium are added to 0.6 m of diisopropylamine in 600 ml of THF at -10°. Then the mixture is cooled to -60° to -70° and 0.6 m of 2,6-difluoropyridine are added. The mixture is stirred for further 15 minutes and 0.6 m of trimethylborate is added at -60°. The mixture is allowed to warm to -30° and is hydrolyzed by addition of 170 ml of HCl (25%) and 100 ml of H2O. Ether is added and after customary work-up 2,6-difluoropyridine-3-boronic acid is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
170 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

0,6 M of n-butyllithium are added at -10° to 0,6 M of diisopropylamin in 600 ml THF. The mixture is cooled to -70°, 0,6 M of 2,6-difluoropyridin are added and after stirring for 15 minutes 0,6 M of trimethylborate are added at the same temperature. The mixture is allowed to warm up to -30°. Then the borate ester is hydrolysed with dilute HCl, the product extracted with ether, washed, dried and the solvent removed. Thus, 2,6-difluoro-pyridine-3-boronic acid is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
borate ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoropyridine-3-boronic acid
Reactant of Route 2
Reactant of Route 2
2,6-Difluoropyridine-3-boronic acid
Reactant of Route 3
2,6-Difluoropyridine-3-boronic acid
Reactant of Route 4
Reactant of Route 4
2,6-Difluoropyridine-3-boronic acid
Reactant of Route 5
Reactant of Route 5
2,6-Difluoropyridine-3-boronic acid
Reactant of Route 6
Reactant of Route 6
2,6-Difluoropyridine-3-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.